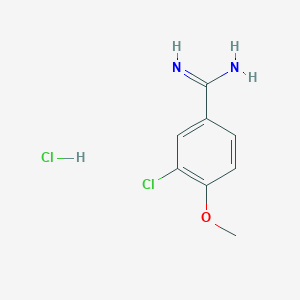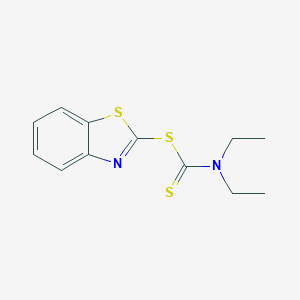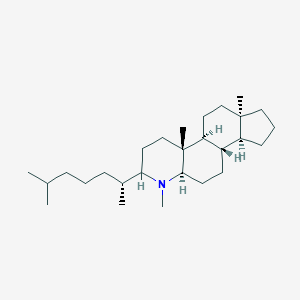
4-Methyl-4-azacholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-azacholestane (4-MA) is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of cholesterol and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-azacholestane has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in treating diseases such as cancer and arthritis. It has also been used in studies related to cholesterol metabolism and the biosynthesis of steroids. Additionally, 4-Methyl-4-azacholestane has been used as a tool for studying the structure and function of membrane proteins.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-azacholestane is not fully understood. However, it is known to interact with membrane proteins and modulate their activity. It has been found to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, which may contribute to its anti-tumor properties. Additionally, 4-Methyl-4-azacholestane has been shown to interact with ion channels and transporters, which may explain its effects on membrane protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methyl-4-azacholestane are diverse and depend on the specific application. It has been found to have anti-inflammatory and anti-tumor effects, as well as effects on cholesterol metabolism. Additionally, 4-Methyl-4-azacholestane has been shown to affect membrane protein function, which may have implications for various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-4-azacholestane in lab experiments is its potential to modulate membrane protein function. This makes it a useful tool for studying the structure and function of membrane proteins. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, the synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research related to 4-Methyl-4-azacholestane. One area of interest is its potential use in drug development. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and its effects on membrane protein function. Finally, the synthesis of 4-Methyl-4-azacholestane could be optimized to make it more accessible for scientific research purposes.
Synthesemethoden
The synthesis of 4-Methyl-4-azacholestane involves several steps. The starting material for the synthesis is cholesterol, which is converted to 4-Methyl-4-azacholestane via a series of chemical reactions. The process involves the use of various reagents and catalysts, and the final product is purified using chromatography techniques. The synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry.
Eigenschaften
CAS-Nummer |
1867-76-1 |
|---|---|
Produktname |
4-Methyl-4-azacholestane |
Molekularformel |
C27H49N |
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |
InChI |
InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
ZBHJPJSJUPTGSI-DLIDQQGSSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Synonyme |
4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



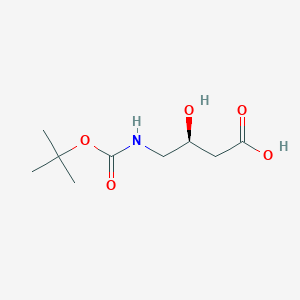
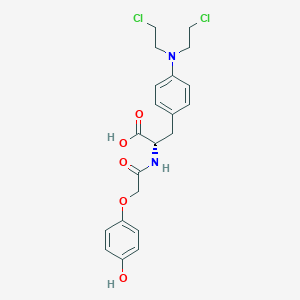
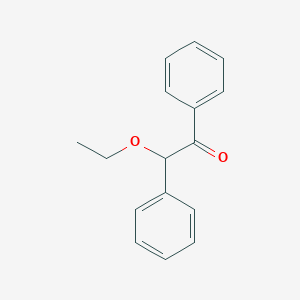
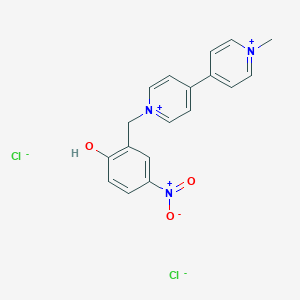
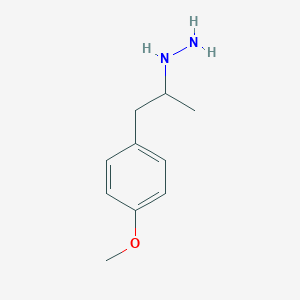
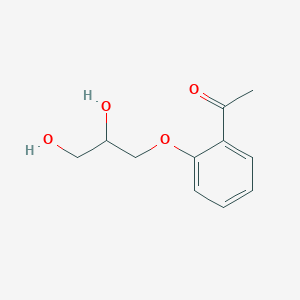
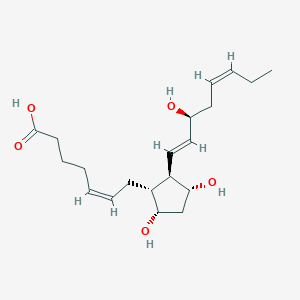
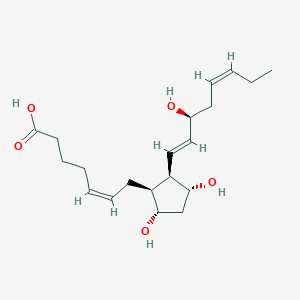
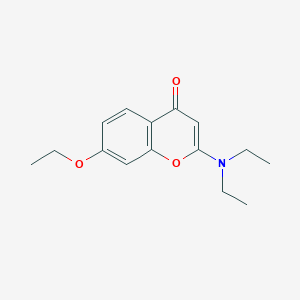
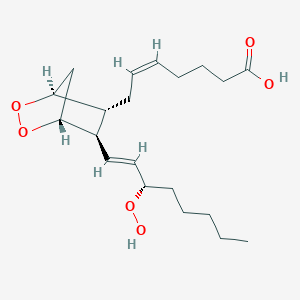
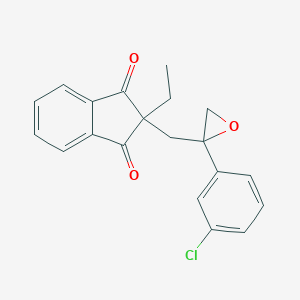
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
